molecular formula C25H26O3 B4797629 [2-methyl-4-(4-methylphenyl)phenyl] 4-butoxybenzoate

[2-methyl-4-(4-methylphenyl)phenyl] 4-butoxybenzoate

Cat. No.: B4797629
M. Wt: 374.5 g/mol
InChI Key: WKNVQVYSRAWOON-UHFFFAOYSA-N
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Description

[2-methyl-4-(4-methylphenyl)phenyl] 4-butoxybenzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is characterized by its complex aromatic structure, which includes multiple phenyl rings and a butoxybenzoate moiety.

Preparation Methods

The synthesis of [2-methyl-4-(4-methylphenyl)phenyl] 4-butoxybenzoate typically involves esterification reactions. One common method is the reaction between 4-butoxybenzoic acid and [2-methyl-4-(4-methylphenyl)phenyl] alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

[2-methyl-4-(4-methylphenyl)phenyl] 4-butoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Scientific Research Applications

[2-methyl-4-(4-methylphenyl)phenyl] 4-butoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studies of esterification and aromatic substitution reactions.

    Biology: The compound is used in studies of enzyme-catalyzed ester hydrolysis and as a substrate in biochemical assays.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or analgesic effects, is ongoing.

    Industry: It is used in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of [2-methyl-4-(4-methylphenyl)phenyl] 4-butoxybenzoate involves its interaction with specific molecular targets. In biochemical assays, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of esters into alcohols and acids. The aromatic rings in the compound can also participate in π-π interactions with other aromatic molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to [2-methyl-4-(4-methylphenyl)phenyl] 4-butoxybenzoate include:

The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

[2-methyl-4-(4-methylphenyl)phenyl] 4-butoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O3/c1-4-5-16-27-23-13-10-21(11-14-23)25(26)28-24-15-12-22(17-19(24)3)20-8-6-18(2)7-9-20/h6-15,17H,4-5,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNVQVYSRAWOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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